![molecular formula C12H11Cl2N3O B5534751 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide CAS No. 1001500-12-4](/img/structure/B5534751.png)
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide
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Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of various substituted phenyl groups with chloroacetamides. For instance, the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide involved reacting pyrazole with substitutions at 1 and 3 positions with substituted chloroacetamides (Sunder & Maleraju, 2013).
Molecular Structure Analysis
The molecular structures of synthesized pyrazole compounds are generally confirmed through various spectroscopic techniques such as 1H NMR, IR, and Mass spectra. For instance, the structure of N-(5-(Substitutedphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4H-1,2,4-triazol-4-amine was characterized using these methods (Panchal & Patel, 2011).
Chemical Reactions and Properties
Pyrazole derivatives exhibit various chemical reactions depending on their substituents. For example, the reaction of 5-amino-1-(4-chlorophenyl)-1H-pyrazole-3-carbonitrile with 2-chloroacetyl chloride led to the synthesis of specific pyrazole acetamides, highlighting the reactivity of these compounds (Mu et al., 2012).
Physical Properties Analysis
The physical properties of pyrazole derivatives can vary significantly. For example, single-crystal X-ray diffraction studies of certain pyrazole derivatives revealed specific crystallization patterns, indicating their solid-state properties and molecular conformations (Naveen et al., 2018).
Chemical Properties Analysis
Pyrazole derivatives demonstrate a range of chemical properties, often studied using various analytical techniques. For example, the acidity constants of certain acetamide derivatives were determined through UV spectroscopic studies, revealing insights into their chemical behavior (Duran & Canbaz, 2013).
properties
IUPAC Name |
N-(1-benzyl-4-chloropyrazol-3-yl)-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O/c13-6-11(18)15-12-10(14)8-17(16-12)7-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLJBBBTWQQBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=O)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101174615 |
Source
|
Record name | 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-2-chloroacetamide | |
CAS RN |
1001500-12-4 |
Source
|
Record name | 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1001500-12-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[4-chloro-1-(phenylmethyl)-1H-pyrazol-3-yl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101174615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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